Dehydroeffusol (strictly identified as CAS 137319-34-7, though frequently co-referenced in procurement with its saturated analog Effusol, CAS 73166-28-6) is a fully aromatized, naturally occurring phenanthrene (C17H14O2) primarily isolated from Juncus effusus. Unlike its more common 9,10-dihydrophenanthrene counterparts, Dehydroeffusol features a critical C9-C10 double bond that extends its π-conjugation across the entire tricyclic core [1]. This structural planarity dictates its unique UV absorption profile, photochemical reactivity, and highly specific biological binding affinities. In industrial and advanced laboratory settings, Dehydroeffusol is procured as a high-purity analytical standard and a specialized precursor for oncology and neuropharmacology research. Its established baseline properties include a strict requirement for low-temperature storage (e.g., -20°C as a powder) and controlled lighting during in vitro handling to prevent unintended photo-activation, making it a highly specific material rather than a generic phytochemical extract.
In procurement, Dehydroeffusol is frequently confused with its closely related analog, Effusol (CAS 73166-28-6). However, generic substitution between the two is scientifically invalid [1]. Effusol is a 9,10-dihydrophenanthrene, meaning it lacks the C9-C10 double bond present in Dehydroeffusol. This seemingly minor saturation breaks the fully conjugated π-system, altering the molecule's planarity, electron density, and target binding [2]. Mechanistically, this difference is absolute: while Dehydroeffusol actively induces metallothionein (MT) synthesis via adrenergic β receptors to chelate toxic zinc, Effusol completely fails to trigger this MT pathway [1]. Furthermore, the loss of the C9-C10 double bond in saturated analogs significantly decreases antiproliferative assay sensitivity[2]. Buyers must ensure they are procuring the fully unsaturated Dehydroeffusol to maintain assay reproducibility in MT-induction and ER-stress models.
In comparative neurotoxicity models, Dehydroeffusol demonstrates a unique capacity to induce metallothionein (MT) synthesis via adrenergic β receptor activation, providing a critical mechanism for capturing toxic Zn2+ [1]. When dosed orally at 15 mg/kg, Dehydroeffusol significantly elevates MT immunostaining levels in the dentate gyrus. In stark contrast, identical dosing of the saturated analog Effusol yields zero increase in MT synthesis, as it relies entirely on a different, downstream ROS-reduction pathway [1]. This absolute mechanistic divergence means that any assay designed to measure MT-dependent neuroprotection will fail if Effusol is substituted for Dehydroeffusol.
| Evidence Dimension | Metallothionein (MT) Synthesis Induction |
| Target Compound Data | Dehydroeffusol (15 mg/kg): Significant elevation in MT immunostaining |
| Comparator Or Baseline | Effusol (15 mg/kg): No elevation in MT synthesis |
| Quantified Difference | Absolute presence vs. absence of MT pathway activation |
| Conditions | In vivo mouse model (oral dosing), evaluated via MT immunostaining in the dentate granule cell layer |
Procurement must secure Dehydroeffusol for Alzheimer's and neurotoxicity models targeting MT-induction, as the dihydrophenanthrene analog is mechanistically inactive in this pathway.
The fully aromatic phenanthrene core of Dehydroeffusol is critical for its baseline cytotoxicity. Structure-activity relationship (SAR) studies comparing phenanthrene monomers isolate the C9-C10 double bond as a primary driver of efficacy [1]. Saturation of this bond—yielding the 9,10-dihydro analog Effusol—results in a quantifiable decrease in antiproliferative activity across human tumor cell lines[1]. Dehydroeffusol maintains lower IC50 values in specific gastric and cervical cancer models compared to its saturated counterparts, proving that the extended π-conjugation is necessary for optimal target engagement.
| Evidence Dimension | Antiproliferative Efficacy (IC50 / Assay Sensitivity) |
| Target Compound Data | Dehydroeffusol: High activity maintained by fully conjugated C9-C10 double bond |
| Comparator Or Baseline | Effusol (Saturated analog): Decreased activity due to C9-C10 saturation |
| Quantified Difference | Quantifiable loss of efficacy upon saturation of the phenanthrene core |
| Conditions | In vitro human tumor cell line screening (e.g., HeLa, HT22, COLO) |
Laboratories conducting high-throughput oncology screening must specify Dehydroeffusol to prevent the false negatives associated with the lower-activity saturated analogs.
Dehydroeffusol exhibits highly specific modulation of endoplasmic reticulum (ER) stress markers, a trait not broadly shared by crude Juncus extracts . It selectively upregulates the tumor-suppressive stress marker DDIT3 via ATF4 activation, while concurrently suppressing the cell survival marker GRP78 via ATF6 downregulation. Furthermore, it actively drives the MEKK4-MKK3/6-p38-DDIT3 signaling cascade while inhibiting ERK signaling . This dual-action pathway specificity makes Dehydroeffusol an indispensable precision tool for dissecting ER-stress mechanisms in SGC-7901 and AGS gastric cancer cell lines.
| Evidence Dimension | ER Stress Marker Modulation |
| Target Compound Data | Dehydroeffusol: Upregulates DDIT3/ATF4; Downregulates GRP78/ATF6 |
| Comparator Or Baseline | Generic phytochemical extracts: Non-specific or highly variable pathway activation |
| Quantified Difference | Precise, dual-action modulation of specific ER stress transcription factors |
| Conditions | In vitro SGC-7901 and AGS gastric cancer cell lines |
Researchers require the purified Dehydroeffusol standard to achieve reproducible, targeted activation of the DDIT3/ATF4 axis without the confounding variables of crude mixtures.
The extended conjugation of Dehydroeffusol's fully aromatic phenanthrene system imparts distinct photochemical properties compared to dihydrophenanthrenes. Studies demonstrate that Dehydroeffusol exhibits enhanced antimicrobial and cytotoxic activities when exposed to specific light wavelengths, acting as a phototoxin [1]. While this is advantageous for photodynamic research, it imposes strict handling and processability constraints for standard in vitro assays. Buyers and lab managers must ensure that Dehydroeffusol is stored in the dark (typically -20°C) and handled under controlled lighting to prevent premature photo-activation, a precaution less critical for non-conjugated analogs [1].
| Evidence Dimension | Light-Dependent Reactivity (Phototoxicity) |
| Target Compound Data | Dehydroeffusol: Enhanced reactivity and activation under light exposure |
| Comparator Or Baseline | Non-conjugated or fully saturated baseline molecules: Lower photodynamic sensitivity |
| Quantified Difference | Significant increase in biological activity upon photon absorption |
| Conditions | In vitro handling and antimicrobial assay environments under controlled vs. ambient light |
Highlights a critical processability and handling requirement; procurement teams must ensure dark-storage compliance to maintain the chemical integrity of the standard.
Directly downstream of its unique ability to induce MT synthesis via adrenergic β receptors, Dehydroeffusol is the required standard for modeling zinc-chelation therapies in Alzheimer's disease research [1]. Its absolute mechanistic superiority over Effusol in this specific pathway makes it indispensable for in vivo studies measuring dentate gyrus neuroprotection against Aβ1-42 toxicity.
Because Dehydroeffusol precisely upregulates DDIT3/ATF4 while downregulating GRP78, it is the optimal chemical probe for laboratories dissecting tumor-suppressive ER stress mechanisms. It provides a clean, reproducible baseline for testing novel anti-gastric cancer neovascularization therapeutics in SGC-7901 and AGS cell lines.
Leveraging its fully conjugated phenanthrene core and documented phototoxicity, Dehydroeffusol serves as a valuable precursor and benchmark compound in the development of light-activated antimicrobial and antineoplastic agents [2]. Its distinct UV absorption profile requires controlled handling but offers high utility in specialized photodynamic screening workflows.
In medicinal chemistry workflows evaluating Juncaceae-derived compounds, Dehydroeffusol is the essential 'fully unsaturated' benchmark [3]. It is routinely procured alongside Effusol (the saturated analog) to quantify the exact contribution of the C9-C10 double bond to antiproliferative efficacy and target binding affinities.